THZ1

描述

THZ1 是一种强效且选择性的细胞周期蛋白依赖性激酶 7 (CDK7) 共价抑制剂。它也抑制细胞周期蛋白依赖性激酶 12 (CDK12) 和细胞周期蛋白依赖性激酶 13 (CDK13)。This compound 由于其下调 MYC 表达的能力,在癌症研究中显示出巨大潜力,MYC 是各种癌症中的关键癌基因 .

准备方法

合成路线和反应条件: THZ1 是通过一系列化学反应合成的,这些反应涉及对核心结构的修饰以实现对 CDK7 的高选择性和效力。合成包括使用特定试剂和条件以确保 this compound 与靶激酶的共价结合。关键步骤包括与 CDK7 激酶域以外的半胱氨酸残基形成共价键 .

工业生产方法: this compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括使用先进技术,如高效液相色谱 (HPLC),用于最终产品的纯化和表征 .

化学反应分析

反应类型: THZ1 与其靶激酶发生共价结合反应,主要涉及与半胱氨酸残基形成共价键。该反应具有高度选择性和不可逆性,导致激酶活性受到抑制 .

常用试剂和条件: this compound 的合成涉及使用二甲基亚砜 (DMSO) 和特定激酶抑制剂等试剂。反应条件包括控制温度和 pH 值,以确保 this compound 选择性地与靶激酶结合 .

形成的主要产物: this compound 与其靶激酶反应形成的主要产物是共价结合的复合物,它抑制激酶活性。这种抑制导致关键癌基因(如 MYC)的下调,从而抑制癌细胞增殖 .

科学研究应用

Cancer Therapeutic Applications

THZ1 has demonstrated potential in various malignancies, as summarized below:

Case Studies Highlighting this compound Applications

Several case studies provide insights into the effectiveness of this compound across various cancer types:

-

Pancreatic Ductal Adenocarcinoma (PDAC) :

- A study focused on the differential effects of this compound on PDAC cells with distinct KRAS mutations. The findings indicated that this compound significantly inhibited tumor growth in xenograft models with KRAS-G12V mutations while having limited effects on KRAS-G12D tumors. This suggests a potential for personalized treatment strategies based on genetic profiling .

-

Cholangiocarcinoma :

- Research demonstrated that this compound induced significant apoptosis in cholangiocarcinoma cell lines and reduced tumor volume in xenograft models without affecting body weight, indicating manageable toxicity. The study highlighted the compound's potential as a targeted therapy for this aggressive cancer type .

- Multiple Myeloma :

- Triple-Negative Breast Cancer :

作用机制

THZ1 通过共价结合 CDK7 激酶域以外的半胱氨酸残基发挥作用。这种结合抑制 RNA 聚合酶 II C 末端结构域的磷酸化,导致转录起始、延伸和加帽的缺陷。CDK7 的抑制还会影响其他细胞周期蛋白依赖性激酶的激活,导致关键癌基因(如 MYC)的抑制 .

相似化合物的比较

THZ1 在通过共价结合选择性抑制 CDK7、CDK12 和 CDK13 方面是独一无二的。类似的化合物包括 YKL-5-124,它是一种更具选择性的 CDK7 抑制剂,以及 THZ531,它是 this compound 的衍生物,保留了苯胺嘧啶结构,但对 CDK7 的选择性提高了 .

类似化合物的列表:- YKL-5-124

- THZ531

- E9(一种克服 this compound 抗性的 CDK12 抑制剂)

生物活性

THZ1 is a selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating transcription and cell cycle progression. Its biological activity has been extensively studied across various cancer types, revealing significant insights into its mechanisms of action, therapeutic potential, and the molecular pathways it influences.

This compound exerts its effects primarily through the inhibition of CDK7, leading to a decrease in RNA polymerase II (RNAPII) phosphorylation. This inhibition results in the downregulation of several oncogenes and anti-apoptotic factors, which are critical for tumor cell survival.

- Inhibition of RNAPII Phosphorylation : this compound treatment leads to reduced phosphorylation at serine residues S2, S5, and S7 of the carboxyl-terminal domain (CTD) of RNAPII. This reduction correlates with decreased transcriptional activity in various cancer cell lines, including cholangiocarcinoma (CCA) and pancreatic ductal adenocarcinoma (PDAC) .

- Downregulation of Oncogenes : this compound has been shown to significantly downregulate the expression of key oncogenes such as c-MYC, MCL-1, and BCL-X_L. These changes contribute to the induction of apoptosis in cancer cells .

Cholangiocarcinoma (CCA)

In CCA cells, this compound was found to inhibit cell viability and induce apoptosis. The compound demonstrated a dose-dependent reduction in global RNA levels after a short exposure time, indicating its potent transcriptional repression capabilities. RNA sequencing revealed that genes involved in DNA-dependent transcription were significantly affected by this compound treatment .

Pancreatic Ductal Adenocarcinoma (PDAC)

This compound's efficacy varies depending on the KRAS mutation subtype present in PDAC. Specifically, it showed a stronger apoptotic effect on KRAS-G12V mutant cells compared to KRAS-G12D mutant cells. In xenograft models, this compound effectively inhibited tumor growth associated with KRAS-G12V mutations . The compound also suppressed super-enhancer activity linked to these mutations, further elucidating its selective targeting mechanism.

Case Study 1: Multiple Myeloma

A study involving multiple myeloma (MM) cell lines demonstrated that this compound effectively reduced cell proliferation at low nanomolar concentrations (<300 nM). The treatment led to significant apoptosis as indicated by PARP cleavage and increased γH2A.X expression, suggesting DNA damage . The downregulation of MCL-1 and c-MYC was observed as early as 1-3 hours post-treatment, highlighting this compound's rapid action on transcriptional targets.

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound treatment resulted in decreased viability and induced apoptosis through similar mechanisms involving the downregulation of key survival genes. The compound's ability to inhibit CDK7 was crucial for reducing tumor growth in both in vitro and in vivo settings .

Summary of Research Findings

| Cancer Type | Key Findings | Mechanism |

|---|---|---|

| Cholangiocarcinoma (CCA) | Induces apoptosis; inhibits cell viability; downregulates global RNA levels. | Inhibits RNAPII phosphorylation; downregulates oncogenes. |

| Pancreatic Cancer | Stronger efficacy against KRAS-G12V mutation; inhibits super-enhancer activity. | Selective targeting based on KRAS mutation subtype. |

| Multiple Myeloma | Reduces proliferation; induces DNA damage; downregulates MCL-1 and c-MYC. | Rapid transcriptional repression via CDK7 inhibition. |

| Non-Small Cell Lung Cancer | Decreases viability; induces apoptosis through downregulation of survival genes. | Similar CDK7 inhibition mechanism as seen in other cancers. |

属性

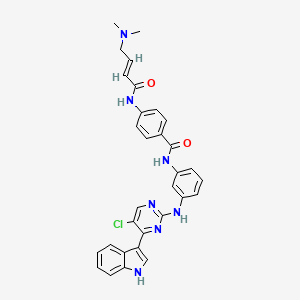

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of THZ1?

A1: this compound covalently binds to CDK7, inhibiting its kinase activity. [, , ] This disrupts the phosphorylation of key substrates involved in cell cycle progression (e.g., CDK1, CDK2) and gene transcription (e.g., RNA polymerase II C-terminal domain). [, , , , ]

Q2: How does this compound affect gene transcription?

A2: this compound preferentially targets genes regulated by super-enhancers, large clusters of transcriptional enhancers often found associated with oncogenes. [, , , , , ] This leads to the downregulation of key oncogenic drivers, including MYC, MCL-1, and BCL-XL, promoting apoptosis and inhibiting tumor growth. [, , , , ]

Q3: Does this compound impact cellular metabolism?

A3: Research suggests that this compound can disrupt cellular metabolism, particularly in certain cancers like B-cell acute lymphocytic leukemia (B-ALL). This occurs through downregulation of c-MYC-mediated metabolic enzymes and impacts the production of cellular metabolic intermediates. []

Q4: How does this compound affect RNA polymerase II dynamics?

A4: this compound has been shown to cause widespread loss of promoter-proximal paused RNA polymerase II, leading to polymerase accumulation within the body of many genes. This suggests an impact on transcriptional elongation. Additionally, this compound suppresses RNA polymerase “read through” at the 3' end of genes, particularly long genes, possibly due to slower elongation rates. []

Q5: What types of cancer have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancers, including:

- Triple-negative breast cancer (TNBC) [, , , ]

- Multiple myeloma [, ]

- MYCN-amplified neuroblastoma [, ]

- Peripheral T cell lymphomas []

- Gallbladder cancer []

- Urothelial carcinoma []

- Hepatocellular carcinoma []

- Cervical cancer []

Q6: Are there specific genetic features that influence sensitivity to this compound?

A6: Research suggests that:

- MYCN amplification: Cancers with MYCN amplification, like neuroblastoma, exhibit high sensitivity to this compound. []

- KRAS mutations: this compound's efficacy in pancreatic ductal adenocarcinoma (PDAC) varies depending on the specific KRAS mutation subtype. []

- Mutated p53: TNBC cells harboring mutated p53 display increased sensitivity to this compound. []

Q7: What are the potential advantages of this compound over other CDK inhibitors?

A7: this compound demonstrates a high degree of selectivity for CDK7 over other CDKs. [] This selectivity may contribute to a wider therapeutic window and potentially fewer off-target effects compared to pan-CDK inhibitors.

Q8: Have any clinical trials been conducted with this compound?

A8: While specific details of ongoing clinical trials are not covered in these research articles, they highlight that CDK7 inhibitors, including this compound, are currently under clinical evaluation. []

Q9: What are the known mechanisms of resistance to this compound?

A9: One identified mechanism of resistance is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein), leading to decreased intracellular this compound concentrations. [, ]

Q10: Are there strategies to overcome this compound resistance?

A10: Combining this compound with ABCB1 inhibitors, like tariquidar or zoriquidar, has shown potential in reversing resistance. [] Additionally, identifying and targeting alternative pathways or mechanisms driving tumor growth, alongside CDK7 inhibition, could be a viable approach.

Q11: What is the molecular formula and weight of this compound?

A11: While not explicitly stated in these research articles, this information can be readily obtained from publicly available chemical databases such as PubChem and ChemSpider.

Q12: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A12: While these research articles do not delve into detailed formulation strategies for this compound, the development of nanoparticle platforms, like the 8P4 NP, shows promise for improving targeted delivery and efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。